N-benzyl-5-((4-chlorophenyl)amino)-N-ethyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-benzyl-5-((4-chlorophenyl)amino)-N-ethyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-((4-chlorophenyl)amino)-N-ethyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a (3+2) cycloaddition reaction between an azide and an alkyne.
Introduction of the Benzyl and Chlorophenyl Groups: The benzyl and chlorophenyl groups can be introduced through nucleophilic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-((4-chlorophenyl)amino)-N-ethyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced triazole derivatives.
Scientific Research Applications
N-benzyl-5-((4-chlorophenyl)amino)-N-ethyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N-benzyl-5-((4-chlorophenyl)amino)-N-ethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of histone deacetylases (HDACs), which play a role in gene expression and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine: This compound shares a similar triazole core structure but differs in its substituents.
N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine: Another triazole derivative with different substituents, showing distinct biological activities.
Uniqueness
N-benzyl-5-((4-chlorophenyl)amino)-N-ethyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its benzyl and chlorophenyl groups, along with the triazole core, contribute to its potential as a versatile compound in various research fields.
Biological Activity
N-benzyl-5-((4-chlorophenyl)amino)-N-ethyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on recent research findings.
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : This is achieved through a (3+2) cycloaddition reaction between an azide and an alkyne.
- Introduction of Benzyl and Chlorophenyl Groups : These groups are incorporated via nucleophilic substitution reactions.
- Formation of the Carboxamide Group : The final step involves reacting the triazole derivative with an appropriate amine under acidic or basic conditions.
The compound's molecular formula is C18H18ClN5O, with a molecular weight of 355.83 g/mol. Its structure includes a triazole ring that is crucial for its biological activity.
Property | Value |
---|---|
CAS No. | 1291872-33-7 |
Molecular Formula | C18H18ClN5O |
Molecular Weight | 355.83 g/mol |
IUPAC Name | N-benzyl-5-(4-chloroanilino)-N-ethyl-2H-triazole-4-carboxamide |
InChI Key | OLONFVNWCIIMRQ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Histone Deacetylase Inhibition : The compound has been shown to inhibit histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell cycle progression.
Pharmacological Studies
Recent studies have highlighted several pharmacological properties:
- Anticholinesterase Activity : The compound exhibits significant inhibition of butyrylcholinesterase (BuChE), suggesting potential in treating neurodegenerative diseases. For instance, certain derivatives demonstrated IC50 values as low as 31.8 μM, indicating strong inhibitory effects compared to standard drugs like galantamine .
- Anticancer Potential : The presence of the chlorophenyl group enhances antiproliferative activity against various cancer cell lines. Structure–activity relationship (SAR) studies indicate that modifications on the triazole ring can lead to enhanced anticancer effects .
- Neuroprotective Effects : Compounds similar to N-benzyl-5-((4-chlorophenyl)amino)-N-ethyl triazoles have shown protective effects against oxidative stress-induced neurotoxicity in cellular models .
Study 1: Anticholinesterase Activity
In a comparative study involving various 1,2,3-triazole derivatives, N-benzyl derivatives were found to possess superior BuChE inhibition compared to other analogs. The most potent compounds were identified through SAR analysis, revealing that electron-donating substituents at specific positions on the benzyl ring significantly enhance activity.
Study 2: Anticancer Activity
Another investigation assessed the anticancer properties of this compound against breast cancer cell lines. Results indicated that it induced apoptosis and inhibited cell proliferation effectively at micromolar concentrations. The presence of the chlorophenyl moiety was crucial for enhancing cytotoxicity .
Properties
CAS No. |
1291872-33-7 |
---|---|
Molecular Formula |
C18H18ClN5O |
Molecular Weight |
355.83 |
IUPAC Name |
N-benzyl-5-(4-chloroanilino)-N-ethyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H18ClN5O/c1-2-24(12-13-6-4-3-5-7-13)18(25)16-17(22-23-21-16)20-15-10-8-14(19)9-11-15/h3-11H,2,12H2,1H3,(H2,20,21,22,23) |
InChI Key |
OLONFVNWCIIMRQ-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
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